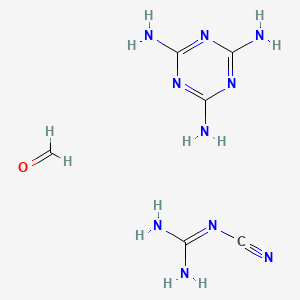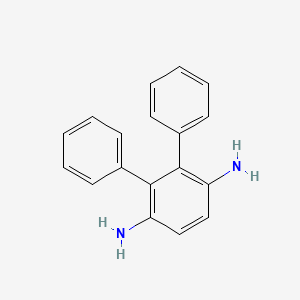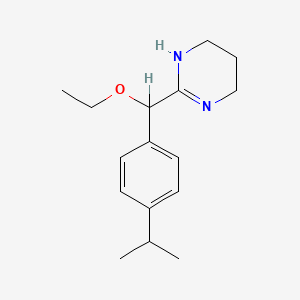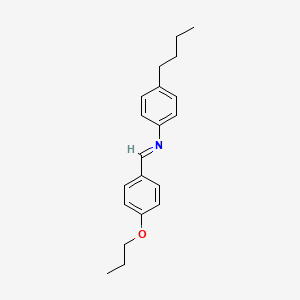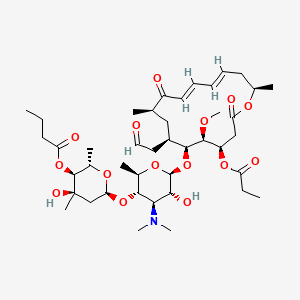
Midecamycin A4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Midecamycin A4 is a naturally occurring 16-membered macrolide antibiotic. It is synthesized from the bacterium Streptomyces mycarofaciens. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. It is used to treat various infections, including those in the respiratory tract, skin, and soft tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Midecamycin A4 is typically produced through fermentation using Streptomyces mycarofaciens. The fermentation broth is filtered using a ceramic-film filter, followed by extraction and phase inversion. The phase inversion liquid is then crystallized, and the crystals are dried to obtain high-purity midecamycin .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation, followed by a series of purification steps to ensure high purity. The process includes the use of zinc sulfate and potassium ferrocyanide for filtration, extraction, and crystallization under basic conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Midecamycin A4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified antibacterial properties. These derivatives are often studied for their enhanced activity and reduced side effects .
Wissenschaftliche Forschungsanwendungen
Midecamycin A4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: this compound is used to study bacterial protein synthesis and resistance mechanisms.
Medicine: It is used in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: This compound is used in the pharmaceutical industry for the development of new antibiotics and antibacterial agents
Wirkmechanismus
Midecamycin A4 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It targets the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis. This inhibition leads to the cessation of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Midecamycin A4 is part of the macrolide class of antibiotics, which includes other compounds such as erythromycin, oleandomycin, spiramycin, and josamycin. Compared to these compounds, this compound has a unique acetoxy group substitution on the 16-membered ring, which contributes to its distinct antibacterial properties .
List of Similar Compounds
- Erythromycin
- Oleandomycin
- Spiramycin
- Josamycin
- Rokitamycin
- Miocamycin
This compound stands out due to its specific structural modifications, which enhance its activity against certain bacterial strains and reduce its side effects .
Eigenschaften
CAS-Nummer |
36083-82-6 |
|---|---|
Molekularformel |
C42H67NO15 |
Molekulargewicht |
826.0 g/mol |
IUPAC-Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |
InChI |
InChI=1S/C42H67NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-28,30,34-41,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChI-Schlüssel |
NLUFZUPOQMATMY-VPLIJDJMSA-N |
Isomerische SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H](C(=O)/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)C)CC=O)C)C |
Kanonische SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)C)CC=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







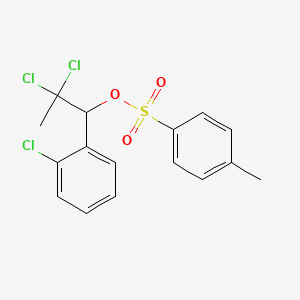

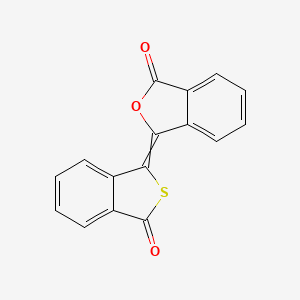
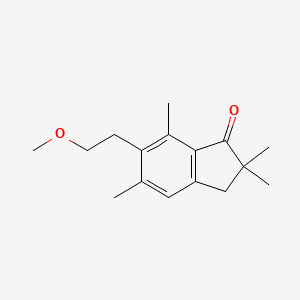
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
